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Compound of Interest

Compound Name: 3-Bromo-5-butoxybenzoic acid

Cat. No.: B577983

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-butoxybenzoic acid is a substituted aromatic carboxylic acid with potential
applications in organic synthesis, particularly as a building block for more complex molecules in
the fields of medicinal chemistry and materials science. Its structure incorporates three key
functional groups: a carboxylic acid, a bromo substituent, and a butoxy ether. This unique
combination allows for a variety of chemical transformations, making it a versatile intermediate
for the synthesis of novel compounds. The carboxylic acid moiety can be readily converted into
esters, amides, and other derivatives. The bromo group serves as a handle for cross-coupling
reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the
formation of carbon-carbon and carbon-heteroatom bonds. The butoxy group influences the
molecule's lipophilicity and can play a role in modulating the biological activity and physical
properties of its derivatives.

While specific applications of 3-Bromo-5-butoxybenzoic acid are not extensively documented
in publicly available literature, its structural motifs are present in various bioactive molecules.
This suggests its potential as a valuable starting material for the development of novel
therapeutic agents and functional materials. These application notes provide a comprehensive
overview of the potential uses of 3-Bromo-5-butoxybenzoic acid, drawing parallels from
structurally related compounds and established organic synthesis principles.
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Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-butoxybenzoic acid and its

common precursor, 3-bromo-5-hydroxybenzoic acid, are presented below.

3-Bromo-5-butoxybenzoic 3-Bromo-5-
Property ) . .
acid hydroxybenzoic acid
CAS Number 1228956-96-4 140472-69-1[1]
Molecular Formula C11H13BrOs C7HsBrOs[1]
Molecular Weight 273.12 g/mol 217.02 g/mol [2]
Appearance Solid (predicted) Solid[1]
Melting Point Not available 237-241 °C[1]
Boiling Point Not available Not available
Soluble in organic solvents like ) )
N Soluble in organic solvents
Solubility methanol, ethanol, DMSO, and

DMF (predicted)

(predicted)

Synthesis Protocol

The synthesis of 3-Bromo-5-butoxybenzoic acid can be achieved through the Williamson

ether synthesis, starting from the commercially available 3-Bromo-5-hydroxybenzoic acid.

Protocol 1: Synthesis of 3-Bromo-5-butoxybenzoic acid

Materials:

1-Bromobutane

Dimethylformamide (DMF)

3-Bromo-5-hydroxybenzoic acid

Potassium carbonate (K2COs)
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o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
e Round-bottom flask

e Magnetic stirrer and stir bar

o Heating mantle with temperature control
e Condenser

e Separatory funnel

e Rotary evaporator

Procedure:

 In a round-bottom flask, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous
DMF.

e Add potassium carbonate (2.5 eq) to the solution.

» To the stirred suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.

e Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

 Acidify the aqueous mixture to pH 2-3 with 1 M HCI.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain 3-Bromo-5-butoxybenzoic acid.

Expected Yield: Based on similar etherification reactions, a yield of 70-90% can be anticipated.

3-Bromo-5-butoxybenzoic acid

Dissolve 3-Bromo-5-hydroxybenzoic acid Heat and Stir Aqueous Workup Purification
@ > [ in DMF acdlecos Add 1-Bromobutane | (¢ 70:¢, 12.16h) ) | (Acidification and Extraction) (Chromatography/Recrystallization)

Click to download full resolution via product page
Figure 1: Synthetic workflow for 3-Bromo-5-butoxybenzoic acid.

Potential Applications in Organic Synthesis

3-Bromo-5-butoxybenzoic acid is a versatile building block for the synthesis of a variety of
target molecules. The following are potential applications based on the reactivity of its
functional groups.

Suzuki Cross-Coupling Reactions

The bromo substituent can be utilized in palladium-catalyzed Suzuki cross-coupling reactions
to form biaryl compounds. These structures are prevalent in many pharmaceutical agents and
organic materials.

General Reaction Scheme:

where Ar-Br is 3-Bromo-5-butoxybenzoic acid and R-B(OH):z is an aryl or vinyl boronic acid.

Protocol 2: Suzuki Cross-Coupling of 3-Bromo-5-
butoxybenzoic acid with Phenylboronic Acid

Materials:
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e 3-Bromo-5-butoxybenzoic acid
e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

e 1,4-Dioxane

o Water

o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

e Brine

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

To a round-bottom flask, add 3-Bromo-5-butoxybenzoic acid (1.0 eq), phenylboronic acid
(1.2 eq), palladium(ll) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

e Add a 3:1 mixture of 1,4-dioxane and water.

e Add potassium carbonate (2.0 eq) to the mixture.

o Degas the mixture by bubbling nitrogen through it for 15 minutes.

o Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under a nitrogen atmosphere.
e Monitor the reaction by TLC.

e Upon completion, cool the mixture, and dilute it with water.
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 Acidify with 1 M HCI and extract with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

 Purify the product by column chromatography.

Expected Product: 5-Butoxy-[1,1'-biphenyl]-3-carboxylic acid. Quantitative data for this specific
reaction is not available, but similar Suzuki couplings typically provide moderate to high yields.

Combin SBomosb( xyben:
@—» Phen cid, Pd(OA ) [D egas with Nitrogen (SDHlOlO cdSS;ZhHAqueous Workup and Exlvaclmn)—b[?urmcaﬂun]ﬂ
PPhs, KOs D

5-Butoxy-[1,1"-biphenyl]-3-carboxylic acid

Click to download full resolution via product page

Figure 2: Workflow for a Suzuki cross-coupling reaction.

Amide Bond Formation

The carboxylic acid group of 3-Bromo-5-butoxybenzoic acid can be activated and coupled
with various amines to form amide derivatives. Amide bonds are fundamental in peptide
chemistry and are present in a vast number of drug molecules.

General Reaction Scheme:

where R-COOH is 3-Bromo-5-butoxybenzoic acid and R'-NH: is a primary or secondary
amine.

Potential in Drug Discovery

Derivatives of substituted benzoic acids are common in drug discovery. For example,
brominated benzoic acid derivatives have been investigated as intermediates in the synthesis
of inhibitors for various enzymes. While there is no direct evidence for 3-Bromo-5-
butoxybenzoic acid, structurally similar compounds have shown biological activity. The butoxy
group can enhance membrane permeability and oral bioavailability of drug candidates.

Safety and Handling
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3-Bromo-5-hydroxybenzoic acid: May be harmful if swallowed and is toxic to aquatic life.[2]

1-Bromobutane: Flammable liquid and vapor. Causes skin and eye irritation.

Potassium carbonate: Causes serious eye irritation.

Palladium catalysts: May cause allergic skin reactions.

It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For
detailed safety information, refer to the Safety Data Sheets (SDS) of each chemical.

Conclusion

3-Bromo-5-butoxybenzoic acid is a promising building block for organic synthesis. Its
functional groups offer multiple avenues for chemical modification, enabling the synthesis of a
diverse range of compounds with potential applications in medicinal chemistry and materials
science. The protocols provided herein offer a starting point for the synthesis and derivatization
of this versatile molecule. Further research into the applications of 3-Bromo-5-butoxybenzoic
acid and its derivatives is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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